molecular formula C12H7ClN2S B3020374 2-Chloro-3-thiophen-3-ylquinoxaline CAS No. 2028529-05-5

2-Chloro-3-thiophen-3-ylquinoxaline

Cat. No.: B3020374
CAS No.: 2028529-05-5
M. Wt: 246.71
InChI Key: HDSVVBBFOOAYDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-thiophen-3-ylquinoxaline is a heterocyclic compound that features a quinoxaline core substituted with a chlorine atom at the second position and a thiophene ring at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-thiophen-3-ylquinoxaline can be achieved through various methods. One common approach involves the visible-light-induced radical cascade cyclization of ortho-diisocyanoarenes with sulfinic acids. This method avoids the use of high temperatures, metal contamination, and toxic reagents, making it a more environmentally friendly option .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-thiophen-3-ylquinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The thiophene ring can participate in oxidation and reduction reactions.

    Cyclization Reactions: The compound can undergo cyclization to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-Chloro-3-thiophen-3-ylquinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-thiophen-3-ylquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context in which the compound is used. For instance, in medicinal applications, it may inhibit the activity of certain enzymes involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-thiophen-3-ylquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoxaline core with a thiophene ring makes it particularly valuable in both medicinal chemistry and material science applications.

Properties

IUPAC Name

2-chloro-3-thiophen-3-ylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2S/c13-12-11(8-5-6-16-7-8)14-9-3-1-2-4-10(9)15-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSVVBBFOOAYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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